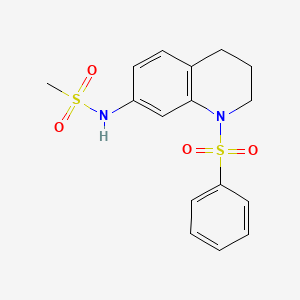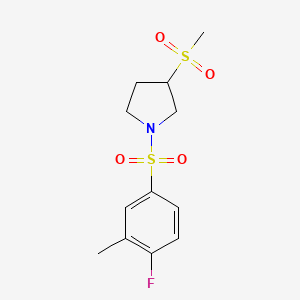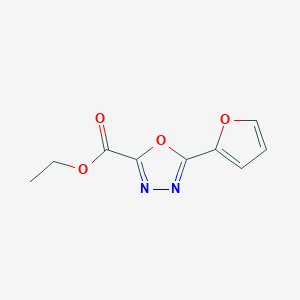
2-(2-Methylpropyl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropyl)cyclobutan-1-one, also known as methylcyclobutyl ketone, is a cyclobutanone compound with the molecular formula C8H14O and a molecular weight of 126.199 g/mol. This compound has garnered interest in various fields of scientific research and industry due to its unique physical, chemical, biological, and synthetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane-containing compounds, including 2-(2-Methylpropyl)cyclobutan-1-one, is the [2 + 2] cycloaddition reaction. This reaction involves the acid-catalyzed cycloaddition of silyl enol ethers with α,β-unsaturated carbonyl compounds . The reaction conditions typically involve the use of a strong acid catalyst and controlled temperature to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale [2 + 2] cycloaddition reactions under optimized conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
2-(2-Methylpropyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the cyclobutanone to a corresponding carboxylic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted cyclobutanones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted cyclobutanones
科学的研究の応用
2-(2-Methylpropyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex cyclobutane-containing compounds.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways involving cyclobutanones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-Methylpropyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s cyclobutane ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes. Detailed studies on its molecular targets and pathways are still ongoing .
類似化合物との比較
Similar Compounds
Cyclobutanone: A simpler cyclobutanone compound with a similar ring structure but lacking the isobutyl group.
2-Methylcyclobutanone: Similar to 2-(2-Methylpropyl)cyclobutan-1-one but with a methyl group instead of an isobutyl group.
Uniqueness
This compound is unique due to its isobutyl substitution, which imparts distinct physical and chemical properties compared to other cyclobutanone derivatives. This substitution can influence its reactivity and interactions in various chemical and biological contexts.
特性
IUPAC Name |
2-(2-methylpropyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)5-7-3-4-8(7)9/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUYHRGTBXISEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide](/img/structure/B2376916.png)



![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2376924.png)
![2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2376927.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2376930.png)


![4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2376934.png)

